molecular formula C21H16N4O3S B4093003 4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide

4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide

Cat. No.: B4093003
M. Wt: 404.4 g/mol
InChI Key: RMOVRRIGZKNFAJ-QINSGFPZSA-N
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Description

4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide is an organic compound that features a complex structure with a benzimidazole moiety, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-furancarboxaldehyde.

    Coupling of the Benzimidazole and Furan Rings: This step often involves a Heck reaction or similar coupling reaction to form the ethenyl linkage.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzimidazole ring.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted sulfonamide derivatives are the major products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, and modifications of this compound can lead to the development of new drugs.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic effects. The sulfonamide group is known for its antibacterial properties, and the benzimidazole moiety can contribute to antifungal and antiviral activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide involves interactions with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The sulfonamide group can inhibit bacterial enzymes, contributing to its antibacterial effects. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide: The E-isomer of the compound.

    2-(1-methylbenzimidazol-2-yl)ethenyl derivatives: Compounds with similar benzimidazole and ethenyl linkages.

    Benzimidazole sulfonamides: Compounds with benzimidazole and sulfonamide groups.

Uniqueness

The uniqueness of 4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide lies in its specific Z-configuration, which can influence its binding properties and biological activity. The combination of the benzimidazole, furan, and sulfonamide groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-25-19-5-3-2-4-18(19)24-21(25)15(13-22)12-16-8-11-20(28-16)14-6-9-17(10-7-14)29(23,26)27/h2-12H,1H3,(H2,23,26,27)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOVRRIGZKNFAJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
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4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
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4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
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4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
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4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
Reactant of Route 6
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4-[5-[(Z)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide

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